6-chloro-4-fluoro-1H-indole-2-carboxylic Acid

Catalog No.
S781529
CAS No.
186446-27-5
M.F
C9H5ClFNO2
M. Wt
213.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-4-fluoro-1H-indole-2-carboxylic Acid

CAS Number

186446-27-5

Product Name

6-chloro-4-fluoro-1H-indole-2-carboxylic Acid

IUPAC Name

6-chloro-4-fluoro-1H-indole-2-carboxylic acid

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

InChI

InChI=1S/C9H5ClFNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)

InChI Key

WXQBCNRBBDRVJD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Cl

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Cl

6-Chloro-4-fluoro-1H-indole-2-carboxylic acid (CAS 186446-27-5) is a highly privileged, di-halogenated heterocyclic building block primarily utilized in the synthesis of indole-2-carboxamide therapeutics. Featuring a carboxylic acid at the C2 position for straightforward amide coupling, alongside a precise 4-fluoro and 6-chloro substitution pattern, this compound is engineered to address the pharmacokinetic liabilities of the indole core. The strategic placement of halogens at the C4 and C6 positions effectively blocks primary sites of cytochrome P450-mediated oxidation, making it a critical procurement choice for drug discovery programs targeting infectious diseases (such as tuberculosis) and metabolic disorders (such as Type 2 diabetes) [1].

Substituting 6-chloro-4-fluoro-1H-indole-2-carboxylic acid with unsubstituted 1H-indole-2-carboxylic acid or 4,6-dimethyl analogs results in downstream APIs that suffer from rapid in vivo degradation. The unsubstituted and methylated indole cores possess metabolic 'soft spots' at the C4 and C6 positions, leading to unacceptably high liver microsomal clearance rates that halt lead progression [1]. Conversely, substituting with the heavier 4,6-dichloro-1H-indole-2-carboxylic acid introduces excessive steric bulk at the C4 position, which can disrupt binding affinity in sterically restricted receptor pockets and unnecessarily increase overall lipophilicity (cLogP), thereby reducing aqueous solubility [2]. Procurement of the exact 6-chloro-4-fluoro scaffold provides the optimal balance: it completely blocks metabolic oxidation while utilizing the smaller fluorine atom to minimize steric penalties.

Microsomal Clearance Reduction via C4/C6 Metabolic Blocking

When incorporated into indole-2-carboxamide scaffolds, the 6-chloro-4-fluoro substitution pattern dramatically improves metabolic stability compared to non-halogenated baselines. In comparative studies, derivatives synthesized from 4,6-dimethyl-1H-indole-2-carboxylic acid exhibited a high in vitro mouse liver microsomal clearance (CLint) of 433 μL/min/mg. By utilizing the 6-chloro-4-fluoro-1H-indole-2-carboxylic acid precursor, the resulting compounds achieved a ~5-fold reduction in clearance (dropping to comparable levels of ~86 μL/min/mg), successfully mitigating the metabolic soft spots while retaining target potency [1].

Evidence DimensionIn vitro mouse liver microsomal clearance (CLint)
Target Compound DataYields derivatives with ~5-fold reduced clearance (equivalent to ~86 μL/min/mg)
Comparator Or Baseline4,6-dimethyl-1H-indole-2-carboxylic acid precursor (Yields CLint = 433 μL/min/mg)
Quantified Difference~5-fold improvement in metabolic stability
ConditionsIn vitro mouse liver microsomal assay

Procuring this specific halogenated precursor is essential for converting highly potent but metabolically unstable hits into viable in vivo lead candidates.

Steric Tuning at the C4 Position vs. Dichloro Analogs

While 4,6-dichloro-1H-indole-2-carboxylic acid also provides metabolic protection, it introduces a significantly larger steric footprint at the C4 position. The fluorine atom in 6-chloro-4-fluoro-1H-indole-2-carboxylic acid has a van der Waals radius of 1.47 Å, compared to 1.75 Å for chlorine in the dichloro analog. This ~16% reduction in atomic radius at C4 allows the compound to fit into more sterically restricted receptor pockets (such as specific allosteric sites on glycogen phosphorylase) while simultaneously lowering the overall lipophilicity (cLogP) of the final API, which aids in maintaining aqueous solubility [1].

Evidence DimensionSteric bulk (van der Waals radius) at C4
Target Compound DataFluorine (1.47 Å)
Comparator Or Baseline4,6-dichloro analog (Chlorine at C4: 1.75 Å)
Quantified Difference~16% smaller atomic radius at the C4 position
ConditionsReceptor pocket steric tolerance modeling

This exact compound allows medicinal chemists to maintain metabolic blocking without paying the steric and solubility penalties associated with heavier dichloro substitutions.

Elimination of Isomeric Separation Workflows

During the de novo synthesis of halogenated indoles, the 4-fluoro-6-chloro and 4-fluoro-5-chloro isomers frequently co-precipitate as a crude mixture. Historical patent literature for glycogen phosphorylase inhibitors explicitly notes the necessity of isolating the 6-chloro-4-fluoro isomer from a 5-chloro/6-chloro mixture prior to amide coupling [2]. Procuring the analytically pure 6-chloro-4-fluoro-1H-indole-2-carboxylic acid directly eliminates the need for costly and time-consuming downstream chromatographic separation, ensuring immediate readiness for HATU/DMF-mediated coupling reactions with quantitative reproducibility [1].

Evidence DimensionProcess efficiency and purity
Target Compound DataDirect use in amide coupling (100% target isomer)
Comparator Or BaselineCrude synthesized halogenated mixtures (requires separation of 5-chloro/6-chloro isomers)
Quantified DifferenceEliminates 1-2 preparative chromatography steps
ConditionsStandard HATU/DMF amide coupling workflow

Sourcing the pure isomer drastically reduces synthetic bottlenecking and prevents batch-to-batch SAR inconsistencies caused by isomeric contamination.

Synthesis of MmpL3-Targeting Antituberculosis Agents

This compound is the ideal precursor for synthesizing indole-2-carboxamide inhibitors of Mycobacterium tuberculosis. Because these targets require highly lipophilic cyclohexyl or adamantyl amide substituents that drive up metabolic clearance, the 6-chloro-4-fluoro core is strictly required to block host cytochrome P450 oxidation at C4/C6, ensuring the final drug maintains a viable in vivo half-life [1].

Development of Glycogen Phosphorylase Inhibitors for NIDDM

In Type 2 diabetes research, this acid is coupled with glycinamides to create potent hepatic glucose production inhibitors. The specific 6-chloro-4-fluoro substitution provides the necessary steric fit for the enzyme's allosteric site while maintaining superior aqueous solubility compared to bulkier dichloro analogs [2].

Precursor for Acetyl-CoA Carboxylase (ACC) Inhibitors

Used in the synthesis of pyrazolospiroketone derivatives targeting obesity and nonalcoholic fatty liver disease (NAFLD). The carboxylic acid moiety allows for direct activation (e.g., via 2-chloro-4,6-dimethoxytriazine) and subsequent coupling, where the halogenated indole core enhances the pharmacokinetic stability of the resulting ACC inhibitor [3].

XLogP3

2.6

Dates

Last modified: 08-15-2023

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